[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride
Description
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Properties
IUPAC Name |
[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-4-8-2-1-3-13(5-8)6-9-11-7-14-12-9;;/h7-8H,1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJRPTSQSJDOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NOC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity and affecting metabolic pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in the biochemical processes within cells.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit signaling pathways, leading to changes in cellular responses. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, affecting the overall biochemical pathways. Furthermore, the compound can influence gene expression by interacting with DNA and RNA, leading to changes in the synthesis of proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in alterations in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This interaction highlights the compound’s potential to regulate metabolic processes and its importance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and its effects on different biological systems.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes.
Biological Activity
The compound [1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C10H15Cl2N5O
Molecular Weight: 276.16 g/mol
IUPAC Name: this compound
Oxadiazole derivatives typically exhibit their biological effects through various mechanisms:
- Enzyme Inhibition: Many oxadiazole compounds inhibit specific enzymes associated with disease pathways, such as carbonic anhydrases (CAs) and histone deacetylases (HDACs) .
- Receptor Modulation: These compounds can interact with neurotransmitter receptors and other cellular targets to modulate physiological responses .
- Radical Scavenging Activity: Some derivatives demonstrate antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in biological systems .
Biological Activities
The biological activities of this compound have been assessed in various studies:
Anticancer Activity
Research indicates that oxadiazole derivatives possess significant anticancer properties. For instance:
- Cytotoxicity Against Cancer Cell Lines: Studies have shown that related oxadiazole compounds exhibit IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Mechanisms of Action: The activation of apoptotic pathways through increased p53 expression and caspase activation has been observed in treated cancer cells .
Anticonvulsant Activity
Some oxadiazole derivatives have been evaluated for their anticonvulsant properties:
- Maximal Electroshock Seizure (MES) Model: Certain derivatives demonstrated significant anticonvulsant activity comparable to established drugs like phenytoin without notable neurotoxicity at therapeutic doses .
Anti-inflammatory Activity
Oxadiazoles also exhibit anti-inflammatory effects:
- In Vivo Studies: Compounds have shown significant inhibition of paw edema in carrageenan-induced inflammation models, suggesting potential use in treating inflammatory conditions .
Case Studies and Research Findings
Several studies have highlighted the efficacy and versatility of oxadiazole derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the piperidine moiety enhances the compound's ability to interact with microbial targets. Studies have shown that compounds containing the oxadiazole ring demonstrate activity against a range of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
1.2 Anticancer Properties
The potential of oxadiazole derivatives in cancer therapy has been explored extensively. Some studies suggest that these compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. For instance, compounds similar to [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine have shown cytotoxic effects on various cancer cell lines, indicating their possible role as anticancer agents .
1.3 Neurological Applications
The piperidine structure is often associated with neurological activity. Research has indicated that derivatives of oxadiazole can exhibit anxiolytic and sedative effects. The ability to modulate neurotransmitter systems makes these compounds potential candidates for treating anxiety disorders and other neurological conditions .
Numerous studies have investigated the biological activities of oxadiazole derivatives:
3.1 Case Study: Antimicrobial Effects
In a study published in the Journal of Medicinal Chemistry, a series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine ring significantly enhanced antimicrobial efficacy .
3.2 Case Study: Anticancer Activity
A recent investigation into the anticancer properties highlighted that compounds with a similar structure to [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
